Potassium ((2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)methyl phosphate

Description

Chemical Identity:

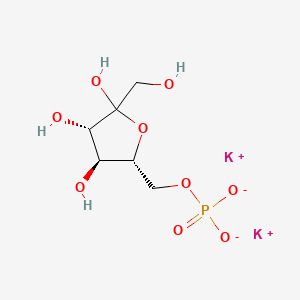

This compound is the potassium salt of a phosphorylated tetrahydrofuran derivative. Its structure consists of a tetrahydrofuran ring with hydroxyl and hydroxymethyl substituents at positions 3, 4, and 5, and a phosphate group esterified to the hydroxymethyl group. The IUPAC name explicitly defines its stereochemistry as (2R,3S,4S), ensuring specificity in spatial arrangement.

Synonyms:

- D-Tagatofuranose 6-phosphate (D-tagatose-6-phosphate)

- [(2R,3R,4S)-3,4,5-Trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate (potassium salt)

Biological Relevance:

D-Tagatose-6-phosphate is a key intermediate in microbial carbohydrate metabolism, particularly in the Leloir pathway for D-tagatose utilization. It serves as a substrate for kinases and isomerases in metabolic networks .

Properties

Molecular Formula |

C6H11K2O9P |

|---|---|

Molecular Weight |

336.32 g/mol |

IUPAC Name |

dipotassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C6H13O9P.2K/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;;/h3-5,7-10H,1-2H2,(H2,11,12,13);;/q;2*+1/p-2/t3-,4-,5+,6?;;/m1../s1 |

InChI Key |

UNAFCPBHNZYEIY-UHOQFTJOSA-L |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)OP(=O)([O-])[O-].[K+].[K+] |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)([O-])[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium ((2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)methyl phosphate typically involves the phosphorylation of a tetrahydrofuran derivative. The process can be carried out using reagents such as phosphorus oxychloride or phosphorus pentachloride in the presence of a base like pyridine. The reaction conditions often include controlled temperatures and anhydrous solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Potassium ((2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)methyl phosphate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The phosphate group can be reduced to form phosphite derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution can result in halogenated or alkylated derivatives.

Scientific Research Applications

Potassium ((2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)methyl phosphate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzymatic reactions.

Medicine: Explored for its potential therapeutic effects, including its role in drug delivery systems and as a component of pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which Potassium ((2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)methyl phosphate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in phosphorylation and dephosphorylation reactions. These interactions can influence various biochemical pathways, including those involved in energy metabolism and signal transduction.

Comparison with Similar Compounds

Structural Analogues in Carbohydrate Metabolism

Key Observations :

Nucleotide and Coenzyme Analogues

Key Observations :

Key Observations :

Metabolic Studies

- Tagatose-6-phosphate Kinase : Kinetic studies show a Km of 0.5 mM for the target compound in bacterial enzymes, indicating moderate substrate affinity compared to fructose-6-phosphate (Km = 0.2 mM) .

- Isomerase Specificity : Tagatose-6-phosphate isomerase converts the compound to tagatose-1,6-bisphosphate, a reaction absent in glucose/fructose pathways .

Biological Activity

Potassium ((2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)methyl phosphate is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and implications for research and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₃O₉P·K

- Molecular Weight : Approximately 298.23 g/mol

- CAS Number : 71888-67-0

The compound is characterized by its sugar phosphate structure, which is a derivative of tetrahydrofuran. This configuration plays a significant role in its biological function.

This compound operates primarily through its involvement in various metabolic pathways:

- Glycolysis : It acts as an intermediate in glycolytic pathways, influencing energy production in cells.

- Phosphorylation Reactions : The phosphate group facilitates the phosphorylation of other biomolecules, impacting enzyme activity and metabolic regulation.

- Cell Signaling : It may participate in cell signaling pathways that regulate cellular functions such as proliferation and differentiation.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties help in scavenging free radicals and reducing oxidative stress within biological systems.

Anti-inflammatory Effects

Studies have shown that sugar phosphates can modulate inflammatory responses. This compound may inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling, potentially providing therapeutic benefits in inflammatory diseases.

Cellular Adhesion and Migration

Recent investigations have highlighted the role of sugar phosphates in cellular adhesion and migration processes:

- Inhibition of Cancer Cell Migration : Evidence suggests that this compound can inhibit the migration of cancer cells through modulation of the cytoskeletal dynamics and adhesion molecule expression .

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Jeong et al., 2012 | Inhibition of motility in LNCaP prostate cancer cells | Wound healing migration assay |

| Teiten et al., 2013 | Suppression of TNFα-mediated NF-kB signaling | Western blot analysis |

| Zhou et al., 2006 | Reduced cell migration in DU145 PC3 cells | Matrigel invasion assay |

These studies collectively demonstrate the compound's potential in cancer therapy by targeting cellular migration and adhesion processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.